![molecular formula C20H16N2O2S B14511771 8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline CAS No. 63330-24-5](/img/structure/B14511771.png)
8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline is a chemical compound known for its unique structure and properties It consists of two quinoline units connected by a sulfanediylbis(methyleneoxy) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline typically involves the reaction of quinoline derivatives with a sulfanediylbis(methyleneoxy) linker. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and energy consumption, adhering to green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Applications De Recherche Scientifique
8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline: A parent compound with various derivatives used in medicinal chemistry.
Bithionol: An antibacterial and anthelmintic compound with a similar sulfur-containing structure
Uniqueness
8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline is unique due to its specific linker structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
63330-24-5 |
|---|---|
Formule moléculaire |
C20H16N2O2S |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
8-(quinolin-8-yloxymethylsulfanylmethoxy)quinoline |
InChI |
InChI=1S/C20H16N2O2S/c1-5-15-7-3-11-21-19(15)17(9-1)23-13-25-14-24-18-10-2-6-16-8-4-12-22-20(16)18/h1-12H,13-14H2 |
Clé InChI |
HQXQVJDBVARVSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OCSCOC3=CC=CC4=C3N=CC=C4)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


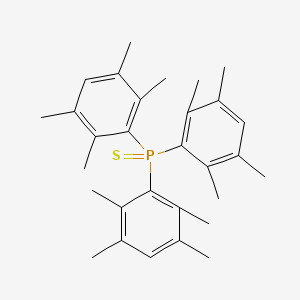

![N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide](/img/structure/B14511707.png)
![Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate](/img/structure/B14511713.png)
![3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid](/img/structure/B14511719.png)

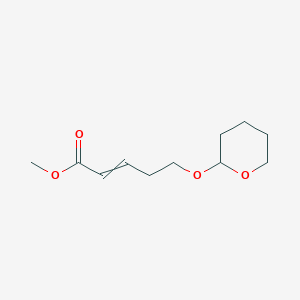
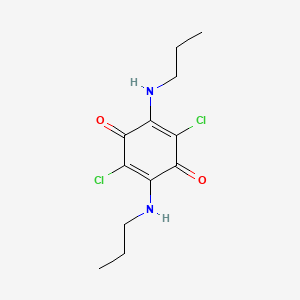
![1,1',1''-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14511731.png)
![6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14511737.png)
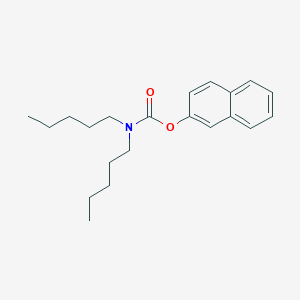
![N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14511752.png)
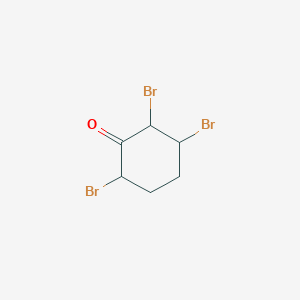
![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)
